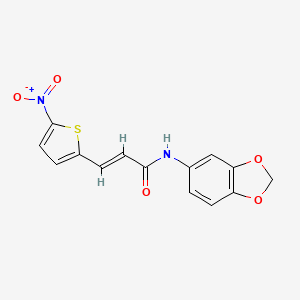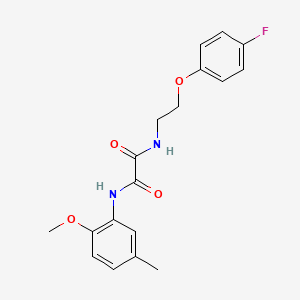![molecular formula C12H18FN B2376274 N-[2-(4-Fluorphenyl)ethyl]-2-methylpropan-2-amin CAS No. 1178031-55-4](/img/structure/B2376274.png)
N-[2-(4-Fluorphenyl)ethyl]-2-methylpropan-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl[2-(4-fluorophenyl)ethyl]amine is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a 2-methylpropan-2-amine moiety
Wissenschaftliche Forschungsanwendungen
tert-butyl[2-(4-fluorophenyl)ethyl]amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a central nervous system stimulant and its structural similarity to other psychoactive compounds.
Pharmacology: Research focuses on its interaction with neurotransmitter systems, particularly its effects on dopamine and serotonin receptors.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors . This interaction can lead to changes in the receptor’s activity, which can result in various downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-(4-fluorophenyl)ethyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorophenylacetonitrile and 2-methylpropan-2-amine.
Reduction: The nitrile group of 4-fluorophenylacetonitrile is reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with 2-methylpropan-2-amine under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of tert-butyl[2-(4-fluorophenyl)ethyl]amine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures high yield and purity of the final product. Catalytic hydrogenation is often preferred for the reduction step due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl[2-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Halogenated or nitrated derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-chlorophenyl)ethyl]-2-methylpropan-2-amine
- N-[2-(4-bromophenyl)ethyl]-2-methylpropan-2-amine
- N-[2-(4-methylphenyl)ethyl]-2-methylpropan-2-amine
Uniqueness
tert-butyl[2-(4-fluorophenyl)ethyl]amine is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target receptors, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN/c1-12(2,3)14-9-8-10-4-6-11(13)7-5-10/h4-7,14H,8-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZABYMCFIIAFQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2376192.png)
![3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2376193.png)



![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)




![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)

![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-sulfonamide](/img/structure/B2376214.png)
